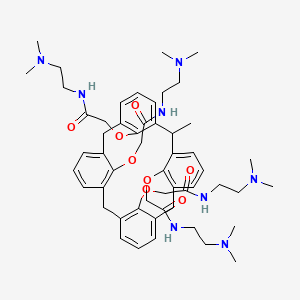
2,2',2'',2'''-((2-Methyl-1,3,5,7(1,3)-tetrabenzenacyClooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetrakis(N-(2-(dimethylamino)ethyl)acetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’‘,2’‘’-((2-Methyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetrakis(N-(2-(dimethylamino)ethyl)acetamide) is a complex organic compound characterized by its unique structural framework This compound features a central tetrabenzenacyclooctaphane core, which is a large, multi-ring system, and is functionalized with four acetamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-((2-Methyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetrakis(N-(2-(dimethylamino)ethyl)acetamide) typically involves multiple steps:
Formation of the Tetrabenzenacyclooctaphane Core: This step involves the cyclization of benzene derivatives under high-temperature conditions, often using a catalyst such as palladium or platinum to facilitate the formation of the large ring structure.
Functionalization with Acetamide Groups: The core structure is then reacted with acetamide derivatives in the presence of a strong base like sodium hydride (NaH) to introduce the acetamide functionalities.
Introduction of Dimethylaminoethyl Groups: Finally, the compound is treated with dimethylaminoethyl chloride in the presence of a tertiary amine base such as triethylamine (TEA) to attach the dimethylaminoethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems for reagent addition and temperature control would be crucial to maintain the integrity of the complex structure.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the acetamide groups, potentially converting them to amines.
Substitution: The aromatic rings in the tetrabenzenacyclooctaphane core can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the dimethylaminoethyl groups.
Reduction: Amines derived from the reduction of acetamide groups.
Substitution: Halogenated derivatives of the tetrabenzenacyclooctaphane core.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Medicine
Medically, the compound is investigated for its potential as a drug delivery agent due to its ability to form stable complexes with therapeutic molecules, enhancing their solubility and bioavailability.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of advanced polymers and materials with specific properties.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The tetrabenzenacyclooctaphane core provides a rigid framework that can encapsulate smaller molecules, while the acetamide and dimethylaminoethyl groups facilitate interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclodextrins: Like the compound , cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with other molecules.
Calixarenes: These are macrocyclic compounds with a similar ability to encapsulate guest molecules.
Cucurbiturils: Another class of macrocyclic compounds known for their ability to form host-guest complexes.
Uniqueness
What sets 2,2’,2’‘,2’‘’-((2-Methyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetrakis(N-(2-(dimethylamino)ethyl)acetamide) apart is its combination of a large, rigid core with multiple functional groups that enhance its reactivity and versatility. This makes it a valuable tool in various fields of research and industry, offering unique properties not found in simpler macrocyclic compounds.
Eigenschaften
Molekularformel |
C53H74N8O8 |
|---|---|
Molekulargewicht |
951.2 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-2-[[26,27,28-tris[2-[2-(dimethylamino)ethylamino]-2-oxoethoxy]-8-methyl-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]oxy]acetamide |
InChI |
InChI=1S/C53H74N8O8/c1-37-44-20-12-18-42(52(44)68-35-48(64)56-24-28-60(6)7)31-40-16-10-14-38(50(40)66-33-46(62)54-22-26-58(2)3)30-39-15-11-17-41(51(39)67-34-47(63)55-23-27-59(4)5)32-43-19-13-21-45(37)53(43)69-36-49(65)57-25-29-61(8)9/h10-21,37H,22-36H2,1-9H3,(H,54,62)(H,55,63)(H,56,64)(H,57,65) |
InChI-Schlüssel |
XYJZSUATWITWSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=CC=CC(=C2OCC(=O)NCCN(C)C)CC3=CC=CC(=C3OCC(=O)NCCN(C)C)CC4=C(C(=CC=C4)CC5=C(C1=CC=C5)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


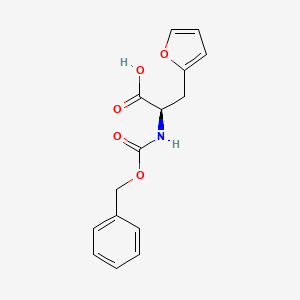
![6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine](/img/structure/B12946601.png)
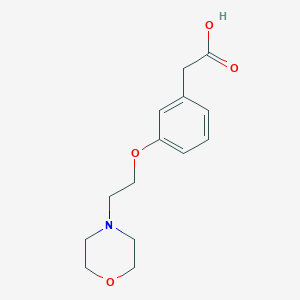
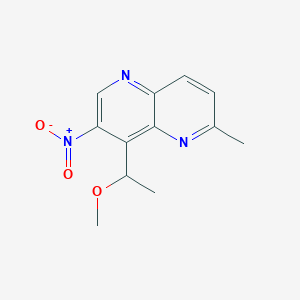
![N,N'-(2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12946632.png)
![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12946633.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12946636.png)
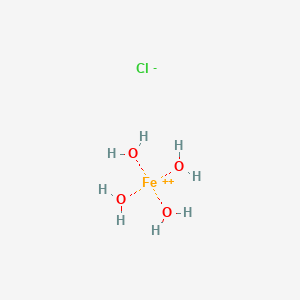
![5-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12946649.png)

![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12946665.png)
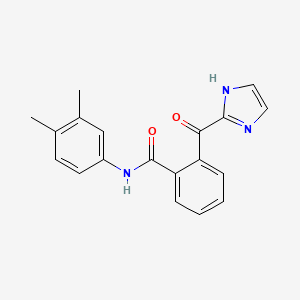
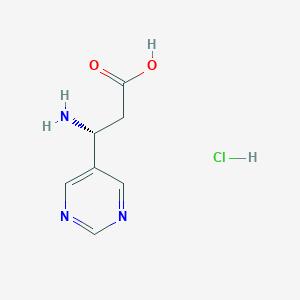
![N-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propyl}acetamide](/img/structure/B12946687.png)
